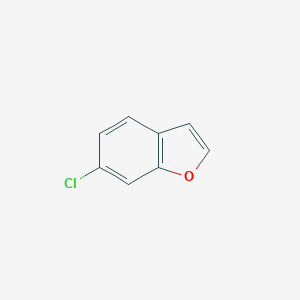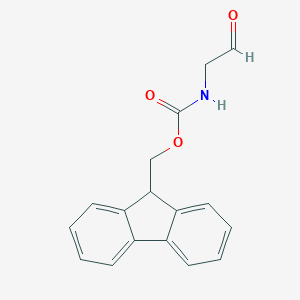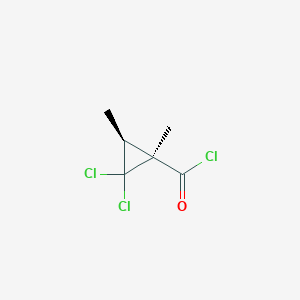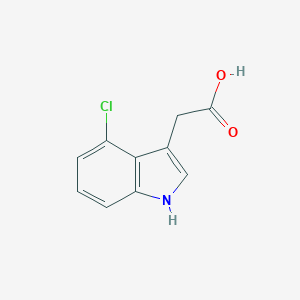
6-クロロベンゾフラン
概要
説明
6-Chlorobenzofuran (6-CBF) is a heterocyclic compound containing a benzofuran ring that has been widely studied due to its potential applications in various fields. 6-CBF is a versatile compound that has been used as a starting material for the synthesis of other organic compounds, as a catalyst in organic reactions, and as a drug candidate in biomedical research.
科学的研究の応用
医薬品化学: 抗癌剤
6-クロロベンゾフラン誘導体は、抗癌剤としての可能性について研究されています。 この化合物はDNAにインターカレーションしたり、癌細胞の増殖に関与する重要な酵素を阻害したりする能力があるため、薬物開発の候補となっています . 研究者は、ベンゾフラン核の様々な置換基を探索することで、その抗癌活性を高めようとしています。
農業化学: 殺虫剤
農業において、6-クロロベンゾフラン誘導体は、殺虫剤としての用途が評価されています。 天然植物化合物との構造的類似性により、成長調整剤または殺虫剤として作用し、より持続可能な害虫管理戦略につながる可能性があります .
材料科学: 有機半導体
6-クロロベンゾフランの主要成分であるベンゾフラン環は、有機半導体の開発に利用されています。 その電子特性は、柔軟性、軽量性、効率性に優れた有機電子デバイスを作成する上で有利です .
環境科学: 汚染物質の分解
6-クロロベンゾフランとその誘導体は、環境汚染物質の分解における役割について研究されています。 様々な汚染物質に対する反応性から、有害廃棄物処理場の浄化のための生物修復プロセスにおける潜在的な利用が示唆されています .
生化学: 酵素阻害
生化学では、6-クロロベンゾフランは酵素阻害剤を合成するための足場となっています。 ベンゾフランコアを修飾することで、研究者は疾患経路に関与する酵素を選択的に阻害する分子を作成でき、新しい治療法への道を開きます .
薬理学: 薬物開発
6-クロロベンゾフラン誘導体の薬理学的プロファイルは、広く研究されています。 これらの化合物は、様々な生物活性を有するため、ウイルス感染症や慢性疾患など、様々な疾患の治療のための新薬開発に期待されています .
Safety and Hazards
将来の方向性
作用機序
Target of Action
6-Chlorobenzofuran, a derivative of benzofuran, is known to have a wide range of biological and pharmacological applications Benzofuran derivatives have been found to exhibit antimicrobial properties , and some benzofuran derivatives have shown potential as uPA inhibitors .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a way that leads to their antimicrobial activity . For instance, it is essential for benzofuran to contain halogens, nitro, and hydroxyl groups at positions 4, 5, and 6 to exhibit antibacterial activity .
Biochemical Pathways
Benzofuran derivatives are known to modulate a wide range of biological pathways, achieving selective anticancer activity with few side effects .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
生化学分析
Biochemical Properties
6-Chlorobenzofuran, like other benzofuran compounds, has been found to interact with various enzymes, proteins, and other biomolecules It has been suggested that the hydroxyl group at the C-6 position of benzofuran is essential for antibacterial activity .
Cellular Effects
Benzofuran derivatives, including 6-Chlorobenzofuran, have been shown to have potential anticancer activity . For example, a benzofuran-oxadiazole hybrid was reported as a potent anticancer derivative, with significant effects on cell viability
Molecular Mechanism
Benzofuran compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
6-chloro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBDOWJPNZYBSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591226 | |
| Record name | 6-Chloro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151619-12-4 | |
| Record name | 6-Chloro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 6-chlorobenzofuran in organic synthesis?
A: 6-chlorobenzofuran serves as a crucial building block in organic synthesis, particularly in the construction of complex molecules like furoventalene. [] Its reactivity with organometallic reagents, such as Grignard reagents, allows for the formation of new carbon-carbon bonds, a fundamental process in organic chemistry. [] In the synthesis of furoventalene, 6-chlorobenzofuran reacts with 4-methyl-3-penten-1-ylmagnesium bromide in the presence of a nickel catalyst to yield the desired product. [] This reaction highlights the utility of 6-chlorobenzofuran in constructing natural products and other biologically relevant molecules.
Q2: Are there other synthetic routes to furoventalene besides utilizing 6-chlorobenzofuran?
A: While the provided research highlights a specific synthesis utilizing 6-chlorobenzofuran, [] exploring alternative synthetic routes to complex natural products like furoventalene is common in organic chemistry. Factors such as reaction yield, cost-effectiveness, and the number of synthetic steps can influence the choice of synthetic strategy. Further research may reveal alternative pathways to furoventalene, potentially employing different starting materials or reaction conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B126239.png)





![[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid](/img/structure/B126256.png)
![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)

